molecular formula C11H11BrF5NO B12118157 (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine

Cat. No.: B12118157
M. Wt: 348.11 g/mol
InChI Key: JQJNOVJOCCLMIG-UHFFFAOYSA-N
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Description

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is an organic compound that features a benzyl group substituted with a bromine atom and an amine group linked to a pentafluoroethyloxy-ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent extraction and recrystallization techniques are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. Reactions are typically carried out in polar solvents at moderate temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

    Substitution: Products include substituted benzyl derivatives.

    Oxidation: Products include benzaldehyde or benzoic acid derivatives.

    Reduction: Products include benzyl alcohol or hydrocarbon derivatives.

Scientific Research Applications

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine involves its interaction with molecular targets through its functional groups. The bromine atom and amine group can participate in various biochemical interactions, including binding to enzymes or receptors, leading to modulation of biological pathways . The pentafluoroethyloxy-ethyl chain imparts lipophilicity, enhancing its ability to interact with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-benzyl)-(2-pentafluoroethyloxy-ethyl)-amine is unique due to the presence of both the brominated benzyl group and the pentafluoroethyloxy-ethyl chain, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C11H11BrF5NO

Molecular Weight

348.11 g/mol

IUPAC Name

N-[(3-bromophenyl)methyl]-2-(1,1,2,2,2-pentafluoroethoxy)ethanamine

InChI

InChI=1S/C11H11BrF5NO/c12-9-3-1-2-8(6-9)7-18-4-5-19-11(16,17)10(13,14)15/h1-3,6,18H,4-5,7H2

InChI Key

JQJNOVJOCCLMIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)CNCCOC(C(F)(F)F)(F)F

Origin of Product

United States

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